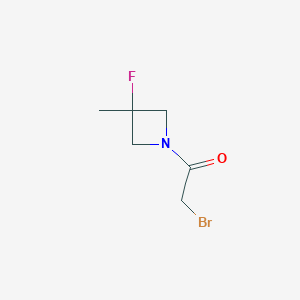
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a chemical compound with the molecular formula C6H9BrFNO and a molecular weight of 210.04 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and an azetidine ring, making it a unique structure in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone typically involves the reaction of 3-fluoro-3-methylazetidine with bromoacetyl bromide under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are used.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted products.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic attack by biological molecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(3-chloro-3-methyl-azetidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
2-Bromo-1-(3-fluoro-3-ethyl-azetidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is unique due to the presence of both fluorine and bromine atoms, which can significantly influence its reactivity and biological activity . The combination of these halogens with the azetidine ring makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrFNO/c1-6(8)3-9(4-6)5(10)2-7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYIWYLSVOWJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2446370.png)
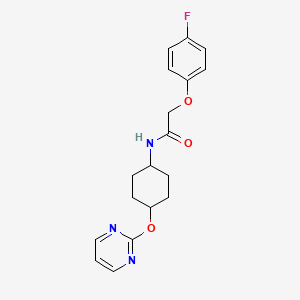
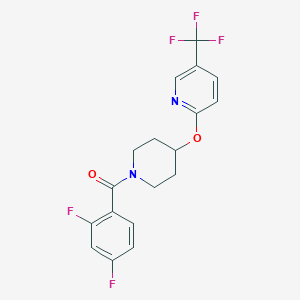
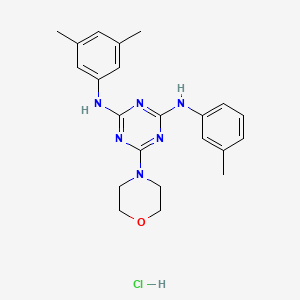
![2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2446379.png)
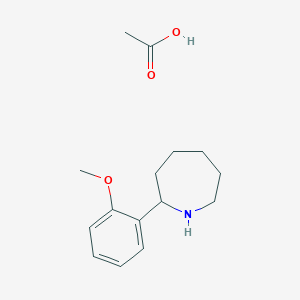
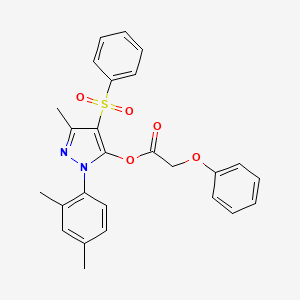
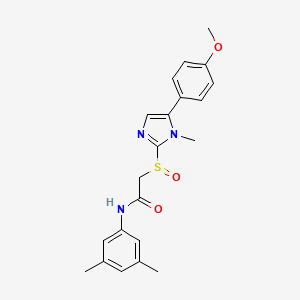
![ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2446385.png)
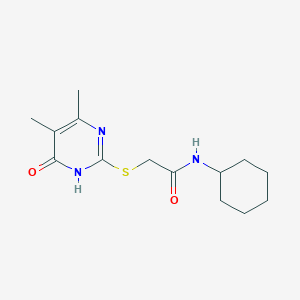
![N-(4-chlorophenethyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide](/img/structure/B2446388.png)
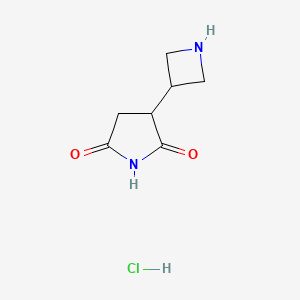
![2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2446390.png)
![4-FLUORO-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE](/img/structure/B2446392.png)
